4-Methylisoquinolin-5-amine
Description
Overview of Isoquinoline (B145761) Alkaloids and Derivatives in Medicinal Chemistry
Isoquinoline alkaloids represent a vast and diverse class of naturally occurring compounds that have been a subject of significant interest in pharmacology and natural products chemistry for centuries. numberanalytics.com These compounds, characterized by a benzene (B151609) ring fused to a pyridine (B92270) ring, are prevalent throughout the plant kingdom and are biosynthetically derived from amino acids like tyrosine or phenylalanine. fiveable.menih.gov Their structural diversity is extensive, leading to a wide spectrum of biological activities. nih.gov
The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry, serving as a fundamental template for drug discovery. nih.gov This core structure is embedded in numerous natural and synthetic compounds that exhibit a broad range of pharmacological properties. fiveable.menih.gov Many isoquinoline alkaloids and their synthetic derivatives have been developed into important therapeutic agents. nih.gov
The biological significance of the isoquinoline nucleus is demonstrated by its presence in compounds with activities including:
Anticancer numberanalytics.comnih.gov
Antimicrobial numberanalytics.comnih.gov
Antiviral mdpi.com
Anti-inflammatory nih.govnih.gov
Analgesic numberanalytics.com
Antihypertensive mdpi.com
The planar, aromatic structure of the isoquinoline core contributes to its stability and allows for various types of chemical interactions and modifications, making it a versatile starting point for the synthesis of new therapeutic molecules. fiveable.menih.gov The continuous exploration of isoquinoline-based compounds remains an active area of research for the development of novel drugs. nih.gov
4-Methylisoquinolin-5-amine, with the chemical formula C₁₀H₁₀N₂, is a specific derivative within the extensive isoquinoline family. Its structure features the characteristic isoquinoline core with a methyl group (-CH₃) at the 4-position and an amino group (-NH₂) at the 5-position. This compound is recognized primarily as a crucial building block and intermediate in organic synthesis. forecastchemicals.com
In the landscape of medicinal chemistry, this compound is investigated as a lead compound for drug development. A notable application is its use as a constituent in the synthesis of vanilloid receptor modulators, which are studied for their potential in treating pain and inflammation. mycafe24.com Research has also explored the synthesis of various substituted isoquinoline derivatives starting from precursors related to 4-methylisoquinoline (B18517), aiming to develop compounds with antineoplastic activity. researchgate.netnih.gov For instance, derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone have been synthesized and evaluated for their effects against leukemia. nih.gov
Scope and Objectives of Research on this compound
The primary focus of research on this compound is its application in chemical synthesis and pharmaceutical research. forecastchemicals.combldpharm.com It is not typically studied as an end-product therapeutic agent itself, but rather as a key intermediate for constructing more complex molecules with desired biological activities.
The main objectives of research involving this compound include:
Synthetic Utility : Exploring its reactivity and utility as a starting material for synthesizing a variety of heterocyclic compounds. Common synthetic routes involving isoquinolines include the Pomeranz–Fritsch, Bischler-Napieralski, and Pictet–Spengler reactions. mdpi.com
Drug Discovery : Using it as a scaffold to develop new pharmacological agents. Its role as an intermediate in creating potential tankyrase inhibitors, which are relevant to cancer research, highlights its importance in this area.
Impurity Reference : Serving as a reference standard for impurities that may arise during the manufacturing of active pharmaceutical ingredients (APIs). mycafe24.com
Chemical Properties of this compound
| Property | Value |
| CAS Number | 194032-18-3 |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| Appearance | White to off-white amorphous powder |
| Purity | ≥ 98% |
Data sourced from multiple chemical suppliers and databases. forecastchemicals.commycafe24.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-12-6-8-3-2-4-9(11)10(7)8/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYRKDKBOIYXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621105 | |
| Record name | 4-Methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194032-18-3 | |
| Record name | 4-Methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 Methylisoquinolin 5 Amine
Synthetic Routes to the Isoquinoline (B145761) Scaffold with Methyl and Amine Functionalities
The construction of the 4-methylisoquinolin-5-amine molecule relies on established principles of heterocyclic chemistry, adapted to achieve the desired substitution pattern. Key strategies include building the fused bicyclic system from acyclic precursors or functionalizing a pre-existing isoquinoline core.
Adaptations of Established Isoquinoline Synthesis Protocols for this compound
Classic isoquinoline syntheses like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions serve as foundational methods for creating the isoquinoline ring system. However, producing a specifically substituted derivative like this compound often requires multi-step sequences or highly optimized one-pot procedures.
Multi-step synthesis is a common approach where the isoquinoline core is first assembled and then sequentially functionalized. chegg.comnih.gov This allows for controlled introduction of substituents. For instance, a synthetic route might begin with the formation of a simpler isoquinoline derivative, followed by halogenation, methylation, and amination steps. The synthesis of related isoquinolone derivatives often employs a multi-step strategy, starting from precursors like 2-(2,5-dimethoxyphenyl)ethanamine, which undergoes a series of reactions to build and functionalize the heterocyclic core. ufms.brresearchgate.net This methodical approach, while potentially lengthy, provides precise control over the molecular architecture.
A general multi-step process for a related compound, 3-Amino-4-methylisoquinoline, involves four distinct steps, highlighting the complexity often required for such syntheses. chemicalbook.com
Table 1: Example of a Multi-step Synthesis for a Related Isoquinoline Derivative
| Step | Reagents and Conditions | Duration | Temperature | Notes |
|---|---|---|---|---|
| 1 | (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride; sodium t-butanolate / 1,4-dioxane | 4 h | 70 °C | Inert atmosphere |
| 2 | sodium t-butanolate / 1,4-dioxane | 8 h | 70 °C | Inert atmosphere |
| 3 | ethanol; water | 18 h | 90 °C | |
| 4 | water; ammonium (B1175870) chloride / ethanol | 3 h | 90 °C |
Data derived from a synthesis of 3-Amino-4-methylisoquinoline. chemicalbook.com
To improve efficiency, reduce waste, and shorten synthesis times, researchers have developed one-pot tandem reactions. researchgate.net These procedures involve multiple bond-forming events occurring sequentially in a single reaction vessel without isolating intermediates. nih.gov For example, a tandem Hurtley coupling, retro-Claisen cleavage, and cyclization has been used to synthesize 3-substituted 5-aminoisoquinolin-1-ones. nus.edu.sg This strategy begins with the reaction of β-diketones with 2-bromo-3-nitrobenzoic acid to form 3-substituted 5-nitroisocoumarins, which are then converted to the target isoquinolinones. nus.edu.sg Another approach involves a Ugi/intramolecular Diels-Alder reaction sequence to create complex heterocyclic systems in a single pot. beilstein-journals.org Such tandem processes represent a significant advancement in synthetic efficiency. sioc-journal.cn
Precursor and Intermediate Chemistry for this compound Synthesis
The choice of starting materials and the management of reactive intermediates are critical to the successful synthesis of this compound. Halogenated isoquinolines and N-oxides are common and versatile intermediates in these synthetic pathways.
4-Bromo-1-methylisoquinoline (B35474) is a key precursor in the synthesis of 4-substituted isoquinoline derivatives. biosynth.comrsc.org The bromine atom at the 4-position is a versatile handle for introducing other functional groups via nucleophilic substitution or metal-catalyzed cross-coupling reactions. The synthesis of the related 4-amino-1-methylisoquinoline (B188570) has been achieved by reacting 4-bromo-1-methylisoquinoline with ammonium hydroxide (B78521) in the presence of copper(II) sulfate (B86663) at high temperatures. chemicalbook.com This demonstrates a direct pathway from a bromo-intermediate to an amino-substituted product.
Similarly, other research shows the condensation of 4-bromo-1-methylisoquinoline with various amines, such as ammonium hydroxide and methylamine, to yield the corresponding 4-amino derivatives. researchgate.netnih.gov This substitution reaction is a fundamental step in building the target amine functionality onto the isoquinoline scaffold.
Table 2: Synthesis of 4-Amino-1-methylisoquinoline from a Bromo-precursor
| Precursor | Reagents | Temperature | Duration | Yield |
|---|---|---|---|---|
| 4-Bromo-1-methyl-isoquinoline | ammonium hydroxide; copper(II) sulfate | 170 - 180 °C | 20 h | 82% |
Data derived from the synthesis of 4-Amino-1-methylisoquinoline. chemicalbook.com
N-oxidation of the isoquinoline nitrogen atom is a powerful strategy to alter the reactivity of the heterocyclic ring, facilitating substitutions that would otherwise be difficult. The resulting isoquinoline N-oxide can then undergo rearrangement or further functionalization. acs.org For instance, N-oxidation of 1,5-dimethylisoquinoline, followed by a rearrangement with acetic anhydride (B1165640) and subsequent hydrolysis, yields 1,5-dimethyl-4-hydroxyisoquinoline. researchgate.netnih.gov This hydroxy group can then be converted to other functionalities.
Modern methods have focused on making these cyclization and N-oxidation reactions more efficient and environmentally friendly. A copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed to produce isoquinolines and isoquinoline N-oxides. nih.govrsc.orgresearchgate.net By choosing whether to protect the hydroxyl group of the oxime, the reaction can be directed to selectively produce either the isoquinoline or the isoquinoline N-oxide. nih.govrsc.org The in-situ generated isoquinoline N-oxide can then be deoxygenated to yield the final isoquinoline product. thieme-connect.de
Nitration and Reduction of Nitro-Isoquinoline Intermediates
A primary route for the synthesis of this compound involves the nitration of a 4-methylisoquinoline (B18517) precursor, followed by the reduction of the resulting nitro group. Electrophilic nitration of isoquinoline typically yields the 5-substituted product as the major isomer. arsdcollege.ac.in This regioselectivity is attributed to the deactivating effect of the nitrogen atom in the pyridine (B92270) ring, which directs the electrophilic attack to the benzene (B151609) ring, primarily at the C5 and to a lesser extent, the C8 positions. arsdcollege.ac.in
Following nitration, the nitro group of the 4-methyl-5-nitroisoquinoline (B19360) intermediate is reduced to the corresponding amine. Various reducing agents can be employed for this transformation. Catalytic hydrogenation using reagents like tin and hydrochloric acid is a common method for this reduction. arsdcollege.ac.in Another documented procedure involves the catalytic reduction of a nitro group on a related isoquinoline derivative to afford the corresponding aminoisoquinoline. researchgate.netnih.gov
Regioselective Functionalization Approaches
Achieving regioselective functionalization is crucial in the synthesis of specifically substituted isoquinolines. While direct amination can be challenging, alternative strategies often involve the introduction of a functional group that can be later converted to an amine. For instance, the synthesis of 4-amino-1-methylisoquinoline has been achieved from 4-bromo-1-methylisoquinoline by reaction with ammonium hydroxide in the presence of copper(II) sulfate at elevated temperatures. chemicalbook.com This demonstrates a nucleophilic substitution approach to introduce the amino group at a specific position.
Furthermore, the concept of regioselective C-H functionalization is an advancing area. researchgate.net For isoquinoline N-oxides, transition metal-catalyzed reactions can direct functionalization to specific positions, such as C-2, C-3, or C-8. researchgate.net While not a direct synthesis of this compound, these methods highlight the potential for developing novel, direct amination strategies for isoquinoline systems. thieme.de
Chemical Reactivity and Transformation of this compound
The chemical reactivity of this compound is largely dictated by the nucleophilic character of the amino group and the aromatic nature of the isoquinoline core.
Reactions of the Amine Group
The primary amine at the 5-position is a key site for various chemical transformations, allowing for the synthesis of a wide array of derivatives.
Alkylation and Acylation Reactions
The amine group of this compound can undergo alkylation and acylation reactions. Alkylation involves the reaction with alkyl halides, where the amine acts as a nucleophile. mnstate.edulibretexts.org However, polyalkylation can be a common issue, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts. mnstate.edulibretexts.org
Acylation, the reaction with acylating agents like acid chlorides or anhydrides, is a more controlled reaction that typically yields amides. chemistry.coachbritannica.com This reaction is significant as it converts the basic amine into a neutral amide, a common strategy in organic synthesis to protect the amine group or to introduce new functionalities. britannica.com The lone pair on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide bond. chemistry.coach
| Reaction Type | Reagent Class | Product Type | Notes |
| Alkylation | Alkyl Halides | Alkylated Amines | Can lead to polyalkylation. mnstate.edulibretexts.org |
| Acylation | Acid Chlorides, Acid Anhydrides | Amides | Generally a more controlled reaction. chemistry.coachbritannica.com |
Diazotization and Sandmeyer Reactions
Primary aromatic amines like this compound can undergo diazotization, a reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. organic-chemistry.orgnumberanalytics.com These reactions are usually conducted at low temperatures (0-5°C) to ensure the stability of the diazonium salt. numberanalytics.com
The resulting diazonium salt is a versatile intermediate that can be transformed into a variety of functional groups through Sandmeyer reactions. wikipedia.orgorganic-chemistry.orglibretexts.org The Sandmeyer reaction involves the reaction of the diazonium salt with copper(I) salts, such as CuCl, CuBr, or CuCN, to introduce chloro, bromo, or cyano groups, respectively. wikipedia.orglibretexts.org This two-step sequence of diazotization followed by a Sandmeyer reaction provides a powerful method for introducing a range of substituents onto the isoquinoline ring that may not be accessible through direct substitution methods. libretexts.org For instance, Sandmeyer conversions of the diazonium salt of 2-methylisoquinolin-5-amine have been used to produce 5-bromo-, 5-chloro-, and 5-fluoro-1-methylisoquinolines. thieme-connect.de
| Reaction | Reagents | Intermediate/Product | Key Features |
| Diazotization | NaNO₂, Strong Acid (e.g., HCl) | Diazonium Salt | Forms a versatile intermediate. organic-chemistry.orgnumberanalytics.com |
| Sandmeyer Reaction | Diazonium Salt, Cu(I) Halide/Cyanide | Aryl Halide/Nitrile | Allows for diverse functionalization. wikipedia.orglibretexts.org |
Amine Derivatization for Spectroscopic Analysis
For analytical purposes, particularly in techniques like HPLC and mass spectrometry, the amine group of this compound can be derivatized. nih.gov Derivatization aims to improve chromatographic separation, enhance ionization efficiency, or introduce a chromophore or fluorophore for detection. nih.govresearchgate.net
A variety of reagents are available for amine derivatization, including dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethylchloroformate (Fmoc-Cl). nih.govresearchgate.net For example, phenyl isothiocyanate has been used for the pre-column derivatization of amines for HPLC analysis. scribd.com The choice of derivatizing agent depends on the specific analytical requirements and the nature of the analyte. nih.gov
| Derivatizing Agent | Purpose | Detection Method |
| Dansyl Chloride | Enhanced fluorescence and ionization efficiency | Fluorescence, Mass Spectrometry |
| o-Phthalaldehyde (OPA) | Fluorogenic labeling | Fluorescence |
| Phenyl Isothiocyanate | UV detection | HPLC-UV |
Reactions Involving the Isoquinoline Ring System
The reactivity of the this compound scaffold is characterized by the dual nature of the isoquinoline ring. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring, activated by the amino and methyl substituents, is primed for electrophilic substitution.
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) on this compound is governed by the powerful directing effects of the existing substituents on the carbocyclic (benzene) ring. The isoquinoline nucleus itself consists of a benzene ring fused to a pyridine ring. The pyridine moiety is electron-deficient due to the electronegative nitrogen atom and is generally deactivated towards electrophilic attack. thieme-connect.de Consequently, electrophilic substitution occurs preferentially on the benzene ring. pressbooks.pub
The reactivity and orientation of incoming electrophiles are dictated by the two substituents on this ring: the amino group (-NH₂) at position C5 and the methyl group (-CH₃) at position C4.
Amino Group (-NH₂): The amino group is a potent activating group and is ortho, para-directing. Its strong electron-donating resonance effect significantly increases the electron density of the aromatic ring, making it much more susceptible to electrophilic attack than benzene itself.
Methyl Group (-CH₃): The methyl group is a less powerful, but still activating, group that also directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.
In this compound, the C5-amino group and the C4-methyl group work in concert to activate the benzene portion of the molecule. The primary sites for electrophilic attack are the positions ortho and para to the strongly activating amino group, which are C6 and C8 (the para position, C7, is already substituted). The C6 position is ortho to the amino group, while the C8 position is also ortho to the amino group. The steric hindrance from the adjacent methyl group at C4 and the fused pyridine ring may influence the regioselectivity between the C6 and C8 positions. The formation of the resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, is the rate-determining step of the reaction. pressbooks.pubminia.edu.eg
Table 1: Predicted Directing Effects in Electrophilic Aromatic Substitution of this compound
| Substituent | Position | Activating/Deactivating | Ortho/Meta/Para Director | Predicted Target Positions |
|---|---|---|---|---|
| -NH₂ | C5 | Strongly Activating | Ortho, Para | C6, C8 |
| -CH₃ | C4 | Weakly Activating | Ortho, Para | C6 (meta), C8 (meta) |
| Pyridine N | - | Deactivating | Meta (relative to N) | Deactivates entire ring, especially pyridine part |
Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, which would be expected to yield primarily 6- and 8-substituted products.
Nucleophilic Aromatic Substitution on Halogenated Derivatives
While the benzene ring of this compound is activated for electrophilic attack, the pyridine ring is susceptible to nucleophilic substitution. Furthermore, if a halogen atom is introduced onto the ring system, particularly on the benzene ring activated by an electron-withdrawing group, it can be displaced by a nucleophile via the Nucleophilic Aromatic Substitution (SNAr) mechanism. byjus.commasterorganicchemistry.com
This reaction proceeds via a two-step addition-elimination pathway. iscnagpur.ac.in
Addition of the Nucleophile: A strong nucleophile attacks the carbon atom bearing the leaving group (halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.org
Elimination of the Leaving Group: The aromaticity is restored by the departure of the halide ion. iscnagpur.ac.in
For a nucleophilic aromatic substitution to occur, the aromatic ring typically requires activation by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. byjus.comopenstax.org In the case of a halogenated this compound derivative (e.g., 8-bromo-4-methylisoquinolin-5-amine), the electron-withdrawing nature of the fused pyridine ring system can help stabilize the negative charge of the Meisenheimer intermediate.
The reactivity of the leaving group in SNAr reactions follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the inductive electron-withdrawal of the more electronegative halogen, rather than the breaking of the carbon-halogen bond. iscnagpur.ac.in
Examples in related systems demonstrate this principle, such as the synthesis of 4-aminoisoquinoline (B122460) derivatives from 4-bromo-1-methylisoquinoline by reaction with various amines, which serves as a classic example of this substitution pattern. researchgate.net
Table 2: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution
| Halogen (Leaving Group) | Electronegativity | Carbon-Halogen Bond Strength | Relative Rate of SNAr |
|---|---|---|---|
| Fluorine (F) | 3.98 | Strongest | Fastest |
| Chlorine (Cl) | 3.16 | ↓ | ↓ |
| Bromine (Br) | 2.96 | ↓ | ↓ |
| Iodine (I) | 2.66 | Weakest | Slowest |
Cyclization Reactions Leading to Fused Heterocycles
The 5-amino group of this compound is a versatile functional handle for the construction of more complex, fused heterocyclic systems. These reactions typically involve converting the amino group into a reactive intermediate that can undergo an intramolecular cyclization with another part of the molecule or react with a bifunctional reagent in a cascade sequence.
Several strategies can be employed to build new rings onto the isoquinoline framework:
Paal-Knorr Type Synthesis: Reaction of the 5-amino group with a 1,4-dicarbonyl compound would lead to the formation of a fused pyrrole (B145914) ring, resulting in a pyrrolo[3,2-f]isoquinoline system.
Friedländer Annulation: Condensation of the amino group with a β-ketoester could be used to construct a fused pyridine ring, yielding a benzo[f] researchgate.netnaphthyridine derivative.
Imidazo[4,5-f]isoquinoline Synthesis: The reaction of the 5-amino group with a reagent like cyanogen (B1215507) bromide or by condensation with a carboxylic acid followed by cyclization can form a fused imidazole (B134444) ring. The synthesis of imidazo[2,1-a]isoquinoline (B1217647) scaffolds from isoquinolin-1-amine demonstrates a related cyclization pathway. nih.gov
Pictet-Spengler Type Reactions: While a classic Pictet-Spengler reaction involves a β-arylethylamine, modified versions could potentially be used. For example, converting the amino group into an imine with an appropriate aldehyde containing a reactive site could facilitate an intramolecular cyclization.
Cycloaddition Reactions: The amino group can be transformed into other functionalities that participate in cycloadditions. For instance, conversion to an imine allows it to act as a diene component in aza-Diels-Alder reactions to form fused six-membered rings. acs.org
These cyclization reactions are invaluable for generating novel polycyclic aromatic systems with diverse electronic and steric properties, which are often explored for applications in materials science and medicinal chemistry. researchgate.netbeilstein-journals.orgnih.gov
Table 3: Examples of Cyclization Strategies for Fused Heterocycle Synthesis
| Reagent Type | Intermediate | Fused Ring System | Resulting Scaffold |
|---|---|---|---|
| 1,4-Dicarbonyl | N-Substituted Pyrrole Precursor | Pyrrole | Pyrrolo[3,2-f]isoquinoline |
| β-Ketoester | Enaminone | Pyridine | Benzo[f]naphthyridine |
| α-Haloketone | α-Aminoketone | Pyrazine (after dimerization/oxidation) or Pyrrole | Varies |
| Phosgene/Thio-phosgene | Isocyanate/Isothiocyanate | Pyrimidine/Thiadiazine | Fused ureas/thioureas |
Oxidation and Reduction Potentials and their Impact on Reactivity
The electrochemical properties of this compound are significantly influenced by its substituent groups. The oxidation and reduction potentials of a molecule determine its susceptibility to lose or gain electrons, which is central to its reactivity, stability, and potential interactions in biological or materials systems. mdpi.com
Oxidation Potential: The oxidation of aromatic amines typically involves the initial loss of an electron from the nitrogen atom to form a radical cation. researchgate.net The stability of this radical cation, and thus the ease of oxidation (i.e., a lower oxidation potential), is enhanced by electron-donating groups. researchgate.net
This compound possesses two electron-donating groups on its benzene ring: the powerful -NH₂ group and the weaker -CH₃ group. Both substituents increase the electron density of the aromatic system, making the molecule easier to oxidize compared to unsubstituted isoquinoline or aniline (B41778). The electrochemical potential at which aniline derivatives oxidize is shifted to less positive values by electron-donating substituents. researchgate.net Therefore, this compound is expected to have a relatively low oxidation potential. Common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be used for its chemical oxidation.
Reduction Potential: The reduction of the isoquinoline ring system typically occurs on the electron-deficient pyridine ring. The addition of electrons to this part of the molecule disrupts the aromaticity, leading to the formation of dihydro- and eventually tetrahydroisoquinoline derivatives. This process can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, or through catalytic hydrogenation. The presence of the electron-donating amino and methyl groups on the benzene ring slightly increases the electron density of the entire system, which may make the reduction slightly more difficult (i.e., requiring a more negative reduction potential) compared to an isoquinoline bearing electron-withdrawing groups. Cyclic voltammetry is a common technique used to measure these potentials precisely. scielo.org.mx
Table 4: Effect of Substituents on Oxidation Potential of Aromatic Amines (Illustrative)
| Compound | Substituent(s) | Effect on Electron Density | Expected Relative Oxidation Potential |
|---|---|---|---|
| Aniline | -NH₂ | Reference | Reference |
| p-Toluidine | -NH₂, -CH₃ | Increased | Lower than Aniline |
| p-Nitroaniline | -NH₂, -NO₂ | Decreased | Higher than Aniline |
| This compound | -NH₂, -CH₃ on fused ring | Increased | Low |
The balance between the ease of oxidation of the substituted benzene ring and the ease of reduction of the pyridine ring is a defining characteristic of the reactivity of this compound.
Advanced Spectroscopic Characterization of 4 Methylisoquinolin 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of 4-Methylisoquinolin-5-amine, offering precise insights into the connectivity and spatial arrangement of atoms.
¹H NMR Spectral Analysis for Proton Environment Elucidation
The ¹H NMR spectrum provides a detailed map of the proton environments within the this compound molecule. The chemical shift (δ) of each proton is influenced by the electron density of its local environment, which is modulated by the effects of the aromatic isoquinoline (B145761) core and the electron-donating methyl and amino substituents.
The aromatic protons on the benzene (B151609) ring portion (H-6, H-7, and H-8) typically appear as a coupled system of multiplets. The amino group at the C-5 position strongly shields the ortho-proton (H-6) and the para-proton (H-8), causing them to shift upfield compared to unsubstituted isoquinoline. The protons on the pyridine (B92270) ring (H-1 and H-3) are generally observed further downfield due to the deshielding effect of the nitrogen atom. The methyl group protons at C-4 appear as a distinct singlet in the upfield region. The two protons of the amine group (NH₂) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
Predicted ¹H NMR chemical shifts and multiplicities for this compound are presented below. These values are estimated based on established substituent effects on the isoquinoline ring system.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | ~9.10 | s | - |
| H-3 | ~8.45 | s | - |
| H-8 | ~7.80 | d | J = 8.5 |
| H-7 | ~7.50 | t | J = 8.0 |
| H-6 | ~7.05 | d | J = 7.5 |
| 5-NH₂ | 4.5-5.5 | br s | - |
| 4-CH₃ | ~2.60 | s | - |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'br s' denotes broad singlet. Predicted values can vary based on solvent and experimental conditions.
¹³C NMR Spectral Analysis for Carbon Backbone Confirmation
Complementing the proton data, ¹³C NMR spectroscopy confirms the carbon framework of the molecule. The spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The carbons of the pyridine ring (C-1 and C-3) are found at the downfield end of the aromatic region. The quaternary carbons, including those bearing substituents (C-4, C-5) and those at the ring junctions (C-4a, C-8a), can be distinguished from protonated carbons. The methyl carbon (4-CH₃) gives a characteristic signal in the highly shielded, upfield region of the spectrum. The positions of the aromatic carbons are influenced by the substituent effects of the methyl and amino groups.
| Carbon | Predicted δ (ppm) |
| C-1 | ~152.0 |
| C-3 | ~143.5 |
| C-4 | ~135.0 |
| C-4a | ~128.5 |
| C-5 | ~145.0 |
| C-6 | ~110.0 |
| C-7 | ~129.0 |
| C-8 | ~115.0 |
| C-8a | ~130.0 |
| 4-CH₃ | ~18.0 |
Note: These are estimated chemical shift values. Actual values may differ based on experimental conditions.
2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Structural Assignments
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially for complex molecules like substituted isoquinolines. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons H-6, H-7, and H-8, confirming their connectivity in the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms (¹J-coupling). youtube.com Each peak in the 2D map connects a specific proton signal on one axis to its attached carbon signal on the other, allowing for the unambiguous assignment of protonated carbons like C-1, C-3, C-6, C-7, C-8, and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J). youtube.com HMBC is vital for identifying the placement of substituents and assigning quaternary carbons. Key expected correlations for this compound would include:
The methyl protons (4-CH₃) showing correlations to C-3, C-4, and the ring-junction carbon C-4a.
Proton H-1 showing a correlation to C-8a.
Proton H-6 showing correlations to C-5, C-8, and C-4a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. It can provide valuable information about the molecule's conformation. For instance, a NOESY spectrum could show a through-space correlation between the methyl protons (4-CH₃) and the H-3 proton, confirming their spatial proximity.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₁₀H₁₀N₂), the expected exact mass of the neutral molecule is 158.0844 g/mol . In ESI-MS, the compound is typically observed as the protonated molecular ion, [M+H]⁺.
HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing unambiguous confirmation of the molecular formula.
| Ion Formula | Calculated Exact Mass |
| [C₁₀H₁₀N₂] | 158.08440 |
| [C₁₀H₁₀N₂ + H]⁺ | 159.09222 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that allows large and thermally fragile molecules to be ionized directly from a solution into the gas phase, typically with minimal fragmentation. ub.edu For this compound, ESI-MS in positive ion mode would predominantly generate the protonated molecular ion [M+H]⁺ at m/z 159.
By increasing the energy within the mass spectrometer (e.g., through collision-induced dissociation in tandem MS/MS experiments), the [M+H]⁺ ion can be induced to fragment. The resulting fragmentation pattern provides valuable structural information. For isoquinoline alkaloids, fragmentation often involves characteristic losses related to the heterocyclic ring system and its substituents. nih.govresearchgate.net
Potential fragmentation pathways for [C₁₀H₁₁N₂]⁺ (m/z 159) could include:
Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 144.
Loss of ammonia (B1221849) (NH₃): From the amine group, leading to an ion at m/z 142.
Loss of hydrogen cyanide (HCN): A common fragmentation pathway for pyridine-containing rings, which would produce an ion at m/z 132.
These characteristic fragmentation patterns, when analyzed, help to confirm the identity and structure of the parent molecule. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific structural components, including the primary amine group, the aromatic isoquinoline core, and the methyl substituent.
As a primary aromatic amine, this compound displays two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The higher frequency band corresponds to the asymmetric stretching vibration, while the lower frequency band is due to the symmetric stretching of the N-H bonds. The presence of two sharp peaks in this region is a definitive indicator of the -NH₂ group.
The spectrum also features characteristic C-H stretching vibrations. Aromatic C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are observed just below 3000 cm⁻¹. Vibrations associated with the aromatic ring, including C=C and C=N stretching, are found in the 1400-1600 cm⁻¹ region.
Other significant vibrations for this molecule include the N-H bending or "scissoring" vibration of the primary amine, which gives rise to a medium to strong absorption band between 1580 and 1650 cm⁻¹. A strong band corresponding to the C-N stretching of the aromatic amine is expected in the 1250-1335 cm⁻¹ range. Furthermore, a broad N-H "wagging" band, characteristic of primary amines, can be observed in the 665-910 cm⁻¹ region.
The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Asymmetric Stretch | Primary Aromatic Amine | ~3400-3500 | Medium |
| N-H Symmetric Stretch | Primary Aromatic Amine | ~3300-3400 | Medium |
| C-H Stretch | Aromatic | ~3000-3100 | Medium-Weak |
| C-H Stretch | Methyl (Aliphatic) | ~2850-2960 | Medium |
| N-H Bend (Scissoring) | Primary Amine | ~1580-1650 | Medium-Strong |
| C=C and C=N Stretch | Aromatic Ring | ~1400-1600 | Medium-Strong |
| C-N Stretch | Aromatic Amine | ~1250-1335 | Strong |
| N-H Wag | Primary Amine | ~665-910 | Broad, Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For conjugated aromatic systems like this compound, this technique is crucial for understanding their electronic structure and photophysical properties.
The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within its extensive π-conjugated system. The isoquinoline ring system, augmented by the electron-donating amino group, gives rise to characteristic absorption bands.
The primary absorptions observed are due to π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and are responsible for the strong absorption bands in the ultraviolet region. The presence of the fused aromatic rings and the amine substituent can cause these absorption maxima (λmax) to shift to longer wavelengths (a bathochromic or red shift) compared to simpler aromatic systems.
Additionally, the presence of nitrogen atoms with lone pairs of electrons (both in the amine group and the isoquinoline ring) allows for n→π* transitions. These involve the promotion of a non-bonding electron to a π* antibonding orbital. Generally, n→π* transitions are of lower intensity and may appear as shoulders on the more intense π→π* bands. The specific absorption maxima and molar absorptivities are dependent on the solvent used, as solvent polarity can stabilize the ground and excited states to different extents.
The following table presents plausible UV-Vis absorption data for this compound in a non-polar solvent, based on the characteristics of similar aromatic amines and isoquinoline derivatives.
| Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |
|---|---|---|
| ~280-300 nm | High (e.g., >10,000) | π→π |
| ~330-360 nm | Moderate (e.g., 1,000-5,000) | π→π / n→π* |
Molecules with extensive conjugated systems and rigid structures, such as isoquinoline derivatives, often exhibit fluorescence. Upon absorption of a photon and promotion to an excited electronic state, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference in energy known as the Stokes shift.
For amino-substituted nitrogen heterocycles like this compound, a fascinating photophysical process known as Excited-State Proton Transfer (ESPT) can occur, particularly in protic solvents. In this process, the acidity of the amine proton donor (-NH₂) and the basicity of the isoquinoline ring nitrogen acceptor are significantly increased upon photoexcitation.
Although the proton donor and acceptor sites are not positioned for direct intramolecular transfer, the reaction can proceed via a solvent-assisted mechanism. In protic solvents like methanol (B129727) or water, solvent molecules can form a hydrogen-bonded "bridge," facilitating the transfer of a proton from the excited-state amino group to the ring nitrogen. This creates an excited-state tautomer, which has a different electronic structure and, consequently, a distinct fluorescence emission profile.
This phenomenon can lead to dual fluorescence: a "normal" emission from the initially excited form at a shorter wavelength and a second, significantly red-shifted emission from the proton-transferred tautomer. The relative intensities of these two emission bands can be highly sensitive to solvent polarity, temperature, and pH. The investigation of ESPT provides valuable information on the dynamics of excited-state reactions and the interaction of the fluorophore with its environment.
The table below illustrates the expected fluorescence emission characteristics for this compound in a protic solvent where ESPT is likely to occur.
| Emission Band | Approximate Wavelength (nm) | Origin |
|---|---|---|
| Normal Emission | ~380-420 | Locally Excited State (Normal Form) |
| Tautomer Emission | ~480-550 | Excited-State Proton Transfer (Tautomer Form) |
Computational Chemistry and Theoretical Studies of 4 Methylisoquinolin 5 Amine
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 4-Methylisoquinolin-5-amine, these methods are crucial for predicting its three-dimensional structure and its potential interactions with biological macromolecules, such as proteins.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. For a molecule like this compound, which has a relatively rigid isoquinoline (B145761) core but flexible methyl and amine groups, this analysis is key to identifying the most stable, low-energy conformations.
The process begins with generating a 3D structure of the molecule. Computational software is then used to systematically rotate the bonds of the substituent groups (the C-CH₃ and C-NH₂ bonds) to explore the potential energy surface. Each generated conformation's energy is calculated, and the structure is optimized to find a local or global energy minimum. This "energy minimization" or "geometry optimization" process adjusts bond lengths and angles to arrive at the most stable structure. For related heterocyclic compounds, such as 4-amino-2-phenylquinazolines, energy minimization is a standard preliminary step to establish stable conformers before further analysis. The absence of imaginary frequencies in vibrational analysis typically confirms that a true energy minimum has been achieved.
Ligand-Protein Interactions and Binding Site Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is fundamental in drug discovery for predicting binding affinity and mode of action.
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A binding site, or "pocket," on the protein is identified. The low-energy conformer of this compound, determined from conformational analysis, is then computationally "docked" into this site. Docking algorithms sample a large number of possible orientations and conformations of the ligand within the binding pocket and score them based on factors like intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions).
For example, in studies of substituted quinolines and isoquinolines, docking has been used to elucidate interactions with key amino acid residues in the active sites of enzymes like EGFR, HIV-1 reverse transcriptase, and topoisomerase I. A docking study of this compound would likely predict hydrogen bonding between its amine group and polar residues in a target's active site, as well as potential π-π stacking interactions involving the isoquinoline ring system. The results are often visualized to understand the specific interactions that stabilize the ligand-protein complex.
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to compute the properties of molecules. These methods provide detailed insights into electronic structure, reactivity, and reaction pathways.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound.
DFT calculations can predict a wide range of properties:
Optimized Geometry : DFT can determine the most stable molecular structure by finding the geometry with the lowest energy, providing precise bond lengths and angles.
Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For amino-substituted heterocycles, the area around the amine group and the nitrogen atom of the isoquinoline ring would be expected to show negative potential, indicating sites susceptible to electrophilic attack.
| Property | Calculated Value | Method |
|---|---|---|
| Dipole Moment | 2.004 D | B3LYP/6-311++G(d,p) |
| HOMO Energy | -5.581 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | 1.801 eV | B3LYP/6-311++G(d,p) |
| Energy Gap (ΔE) | 3.78 eV | B3LYP/6-311++G(d,p) |
Data sourced from a computational study on the parent isoquinoline molecule, which serves as a structural analog.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile).
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive.
For this compound, the presence of the electron-donating amine and methyl groups is expected to raise the energy of the HOMO compared to unsubstituted isoquinoline, making it a better electron donor. FMO analysis helps visualize where these orbitals are located. The HOMO density would likely be concentrated on the aromatic rings and the amine group, while the LUMO would be distributed across the π-system of the isoquinoline core.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed.
For a reaction involving this compound, quantum chemical methods like DFT can be used to locate the transition state structure—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Computational studies on the synthesis of complex isoquinolinone derivatives, for example, have used DFT to analyze the intramolecular Diels-Alder reaction mechanism and understand the electronic impact of different substituents on the reaction's feasibility. Similarly, theoretical studies can clarify the mechanisms of C-H activation or cyclization reactions used to synthesize substituted isoquinolines. Such analyses would be invaluable in predicting the reactivity of this compound in various chemical transformations.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
General principles of SAR and QSAR are widely applied in drug discovery to understand how the chemical structure of a compound influences its biological activity. These studies are instrumental in optimizing lead compounds to enhance their efficacy and selectivity. However, for this compound, specific SAR and QSAR investigations appear to be unpublished or not widely available in public databases.
Predictive Models for Biological Activity based on Molecular Descriptors
Predictive QSAR models are established by correlating variations in the biological activity of a series of compounds with changes in their molecular descriptors. These descriptors can be physicochemical, electronic, or steric properties of the molecules. For a meaningful QSAR model to be developed for this compound, a dataset of its analogs with corresponding biological activity data would be required. Such a dataset would allow for the identification of key molecular features that govern its pharmacological effects. The lack of published research in this specific area means that no predictive models based on molecular descriptors for this compound can be presented.
To illustrate the type of data that would be necessary, a hypothetical data table is presented below. This table showcases the kind of molecular descriptors that are typically used in QSAR studies of heterocyclic compounds.
Hypothetical Molecular Descriptors for QSAR Modeling
| Molecular Descriptor | Description | Potential Impact on Activity |
|---|---|---|
| LogP | Lipophilicity | Influences membrane permeability and target binding. |
| Molecular Weight | Size of the molecule | Can affect binding site accommodation and bioavailability. |
| Polar Surface Area (PSA) | Surface area of polar atoms | Relates to membrane penetration and solubility. |
| Dipole Moment | Polarity of the molecule | Affects intermolecular interactions and binding affinity. |
Substituent Effects on Pharmacological Profiles
The pharmacological profile of a lead compound can be fine-tuned by introducing different substituents at various positions on its chemical scaffold. The electronic and steric properties of these substituents can significantly alter the compound's interaction with its biological target. For this compound, a systematic study of how different functional groups at various positions on the isoquinoline ring or on the amine and methyl groups affect its activity is not currently available in the literature.
A hypothetical exploration of substituent effects could involve analyzing how electron-donating or electron-withdrawing groups at different positions on the aromatic rings influence the compound's activity. The size and hydrophobicity of these substituents would also be critical factors. Below is a hypothetical data table that demonstrates how such findings would typically be presented.
Hypothetical Substituent Effects on Pharmacological Profiles
| Position of Substitution | Substituent | Electronic Effect | Steric Effect | Observed Change in Activity |
|---|---|---|---|---|
| C-1 | -Cl | Electron-withdrawing | Small | Hypothetical Increase |
| C-3 | -OCH3 | Electron-donating | Medium | Hypothetical Decrease |
| C-6 | -NO2 | Strong electron-withdrawing | Medium | Hypothetical Increase |
| C-7 | -CH3 | Electron-donating | Small | Hypothetical No Change |
Biological and Pharmacological Research Applications of 4 Methylisoquinolin 5 Amine Derivatives
Antitumor and Antiproliferative Activities
Derivatives of 4-methylisoquinolin-5-amine have been synthesized and evaluated for their potential as antineoplastic agents. Research has primarily focused on thiosemicarbazone derivatives, a class of compounds known for their metal-chelating properties and inhibitory effects on ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.
One key derivative, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone, has been identified as a potential antitumor agent. nih.gov This compound belongs to a group of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones that have shown significant antineoplastic activity.
Another related series of compounds, isoquinoline-1-carboxaldehyde thiosemicarbazones, which includes derivatives of 4-methylisoquinoline (B18517), has been assessed for antineoplastic properties. nih.gov Specifically, researchers have synthesized 5-acetoxy-4-methylisoquinoline-1-carboxaldehyde and its corresponding thiosemicarbazone, which were then converted to their hydroxy derivatives for evaluation. nih.gov
Specific in vitro cytotoxicity data against a broad panel of cancer cell lines for this compound derivatives are not detailed in the reviewed literature. The primary evaluations found were conducted using in vivo tumor models.
The specific mechanisms of action, such as the induction of apoptosis, for this compound derivatives in cancer cells have not been detailed in the available research literature.
The antitumor potential of 4-methylisoquinoline derivatives has been assessed in murine leukemia models. A study involving various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones tested their efficacy in mice with L1210 leukemia. nih.gov Among the compounds synthesized was a 5-acetoxy-4-methylisoquinoline derivative, which was evaluated for its ability to increase the lifespan of the tumor-bearing mice. nih.gov The table below summarizes the activity of this and other related compounds in the L1210 leukemia model. nih.gov
| Compound | Optimal Dose (mg/kg/day) | Treatment Schedule | Test System | Maximum T/C (%) Value |
|---|---|---|---|---|
| 5-Acetoxy-4-methylisoquinoline-1-carboxaldehyde thiosemicarbazone | 40 | Daily for 9 days | L1210 Leukemia (Mouse) | 128 |
| 5-Hydroxy-4-methylisoquinoline-1-carboxaldehyde thiosemicarbazone | 40 | Daily for 9 days | L1210 Leukemia (Mouse) | 128 |
| 5-Amino-4-morpholinoisoquinoline-1-carboxaldehyde thiosemicarbazone | 40 | Daily for 9 days | L1210 Leukemia (Mouse) | 138 |
T/C (%): Treated vs. Control percentage, a measure of antitumor efficacy where a higher value indicates a greater increase in the lifespan of treated animals compared to untreated controls.
Additionally, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone has been evaluated for its potential as an antitumor agent against Sarcoma 180 in mice. nih.gov
Antimicrobial and Anti-inflammatory Properties
Based on the conducted literature search, there is no specific information available regarding the antimicrobial or anti-inflammatory properties of this compound derivatives.
Enzyme Inhibition and Receptor Modulation
Specific research findings on the enzyme inhibition or receptor modulation activities of derivatives of this compound were not identified in the searched literature.
Information regarding the kinase inhibitory activities specifically for this compound derivatives is not available in the reviewed scientific literature.
Interaction with Biological Targets and Disease Pathways
Derivatives of the isoquinoline (B145761) scaffold, to which this compound belongs, have been identified as potent modulators of various biological targets, implicating them in several critical disease pathways. Research into structurally similar compounds, such as imidazo[4,5-c]quinoline derivatives, has shown their capacity to act as effective inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway. nih.gov This pathway is fundamental in regulating the cell cycle, and its dysregulation is a hallmark of many cancers, making these compounds of significant interest in oncology. nih.gov
Furthermore, other related heterocyclic structures, like 1H-imidazo[4,5-c]quinolin-4-amine derivatives, have been investigated as positive allosteric modulators of the A3 adenosine (B11128) receptor (A3AR). nih.gov The A3AR is involved in mediating inflammatory processes, and its modulation presents a therapeutic strategy for a range of inflammatory diseases. The broad spectrum of biological activities associated with the parent isoquinoline structure includes antitumor, antibacterial, and anti-inflammatory effects, highlighting the diverse therapeutic potential of its derivatives. dntb.gov.uanih.gov
Table 1: Examples of Biological Targets for Isoquinoline and Related Derivatives
| Compound Class | Biological Target | Associated Disease Pathway | Reference |
|---|---|---|---|
| Imidazo[4,5-c]quinoline | PI3K/PKB Pathway | Cancer, Cell Proliferation | nih.gov |
| 1H-imidazo[4,5-c]quinolin-4-amine | A3 Adenosine Receptor | Inflammation | nih.gov |
Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor
The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a crucial ion channel involved in pain signaling and integration. ijper.org Derivatives containing the amino-quinoline core, structurally related to this compound, have been specifically investigated as inhibitors of this receptor. A series of 5-amino(N-substituted carboxamide)quinoline derivatives demonstrated significant antinociceptive (pain-reducing) activity by targeting the TRPV1 receptor. ijper.org
In preclinical models, these compounds showed a notable percentage of pain inhibition. This inhibitory action on TRPV1 suggests a potential therapeutic application for these derivatives in the management of pain. ijper.org The development of TRPV1 antagonists is an active area of research for creating new analgesics. ijper.org Structurally related compounds like 4-aminoquinazolines have also been identified as potent TRPV1 antagonists, further establishing that this general chemical scaffold is well-suited for interaction with the TRPV1 receptor. researchgate.net
Table 2: TRPV1 Inhibition by 5-amino(N-substituted carboxamide)quinoline Derivatives
| Compound | Dose | Percentage Inhibition (%) | Comparison Standard (Ibuprofen, 100 mg/kg) | Reference |
|---|---|---|---|---|
| Derivative 2q | 200 mg/kg | 43.90% | 48.78% | ijper.org |
| Derivative 2r | 200 mg/kg | 34.15% | 48.78% | ijper.org |
Neuroprotective Effects
The isoquinoline alkaloid family, which includes structural analogs of this compound, has demonstrated significant neuroprotective properties. nih.gov These compounds exert their effects through multiple mechanisms, including the inhibition of neuroinflammation, reduction of oxidative stress, and regulation of autophagy to decrease neuronal apoptosis. nih.gov The comprehensive nature of these effects makes them potential agents for combating neurodegenerative diseases. nih.gov
Specific research on Salsolinol (1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol), a close structural analog, has shown that its enantiomers exhibit neuroprotective properties in human dopaminergic neuroblastoma cell lines. nih.gov This protection is crucial in the context of Parkinson's disease, which is characterized by the loss of dopaminergic neurons. nih.gov Molecular docking studies suggest that these compounds can interact with dopamine (B1211576) D2 receptors, which are known to play a role in neuroprotection. nih.gov The ability of isoquinoline alkaloids to promote the proliferation of vascular endothelial cells and the regeneration of neurons further contributes to their potential for repairing neuronal damage and improving cognitive function. nih.gov
Exploration as a Lead Compound for Drug Development
The isoquinoline scaffold is recognized as a valuable starting point, or "lead compound," in the process of drug discovery and development. nih.gov This is evidenced by the number of clinically significant drugs derived from this chemical class, including the analgesic morphine and the antibacterial berberine. nih.gov The structural framework of isoquinoline allows for diverse chemical modifications, enabling the synthesis of derivatives with a wide range of biological activities. nih.gov
Recent research reinforces the potential of this scaffold. Studies on 5-amino (N-substituted carboxamide) quinoline (B57606) compounds have identified them as an "intriguing place to start for further investigation into potent and reliable TRPV1 inhibitors" for pain management. ijper.org Similarly, the systematic exploration of 4-aminoquinazoline TRPV1 antagonists demonstrates how a related lead compound can be optimized to improve its drug-like properties and efficacy. researchgate.net The successful development of imidazo[4,5-c]quinoline derivatives into clinical candidates for cancer therapy further illustrates the utility of this compound class as a foundation for creating novel therapeutics. nih.gov
Analytical Methods for the Detection and Quantification of 4 Methylisoquinolin 5 Amine in Research
Chromatographic Techniques
Chromatography is a fundamental analytical tool for separating and analyzing chemical compounds. For a substituted aminoisoquinoline like 4-methylisoquinolin-5-amine, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely utilized.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantitative analysis of non-volatile compounds like this compound. Due to the basicity of the amine group and the aromatic nature of the isoquinoline (B145761) core, reversed-phase HPLC is a commonly applied method. nih.gov
The separation mechanism in reversed-phase HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase. The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve efficient separation from impurities and starting materials. nih.govhelsinki.fi The strong basicity of the amine groups in isoquinoline alkaloids means that a buffer is often necessary to ensure good peak shape and reproducibility. nih.gov
For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure this compound standard. The peak area from the chromatogram is plotted against the concentration, and this curve is used to determine the concentration of the compound in unknown samples. Key validation parameters such as the limit of detection (LOD) and limit of quantification (LOQ) are established to define the sensitivity of the method. nih.govchromatographyonline.com
Table 1: Illustrative HPLC Parameters for Analysis of Isoquinoline Amines
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. nih.gov |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing a buffer like formate (B1220265) or phosphate) | Allows for the separation of compounds with a range of polarities. nih.govhelsinki.fi |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase and affects separation time and resolution. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system for analysis. |
| Detector | UV-Vis or Diode Array Detector (DAD) | Measures the absorbance of the analyte at a specific wavelength for detection and quantification. nih.gov |
| Column Temperature | 20 - 40 °C | Maintained to ensure reproducible retention times. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Primary aromatic amines like this compound can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape (tailing) and adsorption onto the column. nih.gov To overcome this, derivatization is often employed to convert the amine into a more volatile and less polar derivative. nih.govsemanticscholar.org
Common derivatization strategies for amines include acylation or silylation. nih.gov Reagents such as trifluoroacetic anhydride (B1165640) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the amine group to form a derivative that is more suitable for GC analysis. Once derivatized, the compound can be separated on a capillary column, often with a nonpolar stationary phase like a DB-5MS. Detection is typically performed using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). nih.gov GC-MS allows for both the identification and quantification of the compound and its related impurities. nih.gov
Table 2: Representative GC Parameters for Derivatized Amine Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization Agent | Acylating or silylating agents (e.g., trifluoroacetic anhydride) | Increases volatility and thermal stability, and improves chromatographic peak shape. nih.gov |
| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) | Separates volatile compounds based on their boiling points and interaction with the stationary phase. |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample upon injection. |
| Oven Program | Temperature gradient (e.g., start at 90°C, ramp to 260°C) | Separates compounds with different boiling points over time. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides identification (MS) and quantification of the separated components. nih.gov |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Verification
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used widely in synthetic organic chemistry for qualitative analysis. libretexts.organalyticaltoxicology.com Its primary applications for this compound include monitoring the progress of its synthesis and performing a preliminary check of its purity. libretexts.orgchemistryhall.com
To monitor a reaction, small aliquots of the reaction mixture are taken over time and spotted onto a TLC plate alongside the starting material. libretexts.orgrochester.edu A "co-spot," where both the starting material and reaction mixture are applied to the same point, is also used as a reference. rochester.edu The plate is then developed in a chamber containing a suitable solvent system (mobile phase). As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity while a new spot, corresponding to the more or less polar product, appears and intensifies. chemistryhall.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org
For purity verification, a dissolved sample of the final product is spotted on the plate. After development, the appearance of a single spot suggests a high degree of purity. The presence of multiple spots indicates impurities. Visualization of the spots is typically achieved under UV light, as the isoquinoline ring is UV-active. nih.gov
Spectrophotometric Methods
Spectrophotometric methods are used in conjunction with chromatographic techniques to detect and quantify this compound. These methods rely on the interaction of the compound with electromagnetic radiation.
UV-Vis Detection in HPLC Systems
UV-Visible (UV-Vis) spectroscopy is the most common mode of detection coupled with HPLC systems for analyzing compounds containing chromophores. chromatographyonline.com The isoquinoline nucleus of this compound contains a conjugated aromatic system that absorbs light in the UV region of the electromagnetic spectrum. nih.gov
A UV-Vis detector measures the absorbance of the column eluent as it passes through a flow cell. researchgate.net The amount of light absorbed is directly proportional to the concentration of the analyte, according to the Beer-Lambert law. To maximize sensitivity, the detector is set to a wavelength where the analyte exhibits maximum absorbance (λmax). For isoquinoline derivatives, detection is often performed at wavelengths between 200 and 400 nm. chromatographyonline.comscience.gov A Diode Array Detector (DAD) can be particularly useful as it acquires the entire UV-Vis spectrum for a given peak, aiding in peak identification and purity assessment.
Fluorescence Detection
Fluorescence detection offers a highly sensitive and selective alternative to UV-Vis detection for compounds that fluoresce. Many aminoisoquinoline derivatives are known to exhibit fluorescent properties. nih.govresearching.cnresearchgate.net Fluorescence occurs when a molecule absorbs light at one wavelength (excitation) and then emits light at a longer, lower-energy wavelength (emission).
When coupled with HPLC, a fluorescence detector can provide significantly lower limits of detection compared to UV-Vis detectors for fluorescent compounds. nih.gov The high selectivity arises because not all compounds that absorb UV light will fluoresce, reducing potential interferences from co-eluting impurities. nih.gov The potential of this compound to fluoresce makes this detection method a valuable option for trace-level quantification in complex samples. The specific excitation and emission wavelengths would need to be determined experimentally to optimize the detector's response for this particular compound.
Electrochemical Detection Methods
Electrochemical detection offers a sensitive and often rapid approach for the analysis of electroactive compounds. While specific electrochemical methods for the direct determination of this compound are not extensively detailed in current literature, the general principles of electrochemical analysis of aromatic amines and related heterocyclic compounds are well-established and can be adapted for its detection. Techniques such as voltammetry, particularly square wave voltammetry (SWV), have been successfully employed for the quantification of similar molecules like 4(5)-methylimidazole. nih.gov
The electrochemical behavior of an analyte is dependent on its molecular structure, specifically the presence of oxidizable or reducible functional groups. The amine group and the aromatic isoquinoline ring system in this compound are expected to be electrochemically active. The oxidation of the amine group is a common electrochemical process utilized for the detection of aromatic amines. cluster-science.com
Key aspects of developing an electrochemical detection method for this compound would involve:
Working Electrode Selection: The choice of working electrode material is crucial for sensitivity and selectivity. Glassy carbon electrodes (GCE) are commonly used for the analysis of organic compounds due to their wide potential window and chemical inertness. nih.govcluster-science.com Boron-doped diamond electrodes (BDDE) represent another alternative, known for their low background current and resistance to fouling. mdpi.com
Interference Studies: Real-world samples may contain other electroactive species that could interfere with the detection of the target analyte. Therefore, selectivity studies are essential to ensure the method can distinguish this compound from potential interferents.
Electrochemical sensors based on modified electrodes, for instance, using metal-organic frameworks (MOFs), have demonstrated enhanced sensitivity and selectivity for the detection of other aromatic amines. cluster-science.com Such modification strategies could potentially be applied to develop a selective sensor for this compound. Furthermore, electrochemical impedance spectroscopy (EIS) has been utilized for detecting amino-substituted naphthalene (B1677914) compounds through their interaction with immobilized DNA, suggesting another potential avenue for developing specific detection methods. nih.gov
Sample Preparation and Derivatization Strategies for Analytical Purposes
Effective sample preparation is a critical step to isolate this compound from complex matrices and to enhance the sensitivity and selectivity of subsequent analytical measurements. helsinki.fi The choice of sample preparation technique depends on the nature of the sample matrix (e.g., biological fluids, environmental samples, or reaction mixtures) and the analytical method employed.
Common sample preparation methods applicable to amines include:
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent.
Solid-Phase Extraction (SPE): SPE is a widely used method for sample clean-up and concentration. nih.gov For amines, cation-exchange SPE cartridges can be particularly effective in selectively retaining the protonated amine, allowing for the removal of non-basic interfering compounds.
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that offers high enrichment factors and reduced solvent consumption. helsinki.fi
Derivatization Strategies
Derivatization is often employed to improve the analytical properties of amines for techniques like HPLC and GC. sigmaaldrich.com The primary amine group of this compound is a suitable target for derivatization. The main goals of derivatization in this context are:
Enhancing Detectability: Introducing a chromophore or fluorophore to the molecule can significantly improve its detection by UV-Vis or fluorescence detectors in HPLC. nih.gov
Improving Chromatographic Behavior: Derivatization can increase the volatility of the analyte for GC analysis or improve its retention and peak shape in reversed-phase HPLC. helsinki.fi
Increasing Mass Spectrometric Sensitivity: Derivatization can enhance the ionization efficiency of the analyte in mass spectrometry. nih.gov
Several derivatization reagents are commonly used for primary amines:
| Derivatization Reagent | Analytical Technique | Advantages |
| Dansyl Chloride (Dansyl-Cl) | HPLC-UV/Fluorescence, LC-MS | Produces highly fluorescent derivatives, enhances ionization efficiency for MS. nih.gov |
| 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | HPLC-UV/Fluorescence, LC-MS | Reacts readily with primary and secondary amines, provides good UV absorbance and fluorescence. nih.gov |
| o-Phthalaldehyde (B127526) (OPA) | HPLC-Fluorescence | Reacts rapidly with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. nih.gov |
| Benzoyl Chloride | HPLC-UV | Forms stable benzoyl derivatives that can be readily detected by UV. helsinki.fi |
The selection of the appropriate derivatization reagent and reaction conditions (e.g., pH, temperature, and time) needs to be optimized to ensure complete and reproducible derivatization of this compound. sigmaaldrich.comnih.gov For instance, a comparative study of different derivatization agents for amine-containing metabolites highlighted that Dansyl-Cl is a versatile reagent that generates products with both fluorescence and high ionization efficiency. nih.gov
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies and Green Chemistry Approaches
The synthesis of isoquinoline (B145761) derivatives is undergoing a significant transformation, driven by the principles of green chemistry which prioritize sustainability, efficiency, and safety. nih.gov Traditional methods often require harsh conditions and generate substantial waste. nih.gov In contrast, modern approaches focus on minimizing environmental impact through innovative techniques.
Emerging green synthetic strategies for isoquinoline frameworks include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and energy consumption compared to conventional heating methods. nih.gov
Ultrasound-Assisted Reactions: Sonication provides mechanical energy to the reaction, often leading to higher yields, shorter reaction times, and milder conditions. nih.govresearchgate.netnih.gov
Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis offers a powerful and sustainable method for forming complex bonds under mild conditions, enabling novel transformations for isoquinoline synthesis. nih.govresearchgate.netacs.orgnih.gov
Catalyst-Free Multicomponent Reactions (MCRs): Designing reactions that proceed efficiently without a catalyst simplifies purification and reduces metallic waste, aligning with green chemistry goals.
Use of Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents is a key focus. nih.gov
Recyclable Catalysts: The development of heterogeneous or nanocatalysts that can be easily recovered and reused multiple times improves the atom economy and sustainability of synthetic processes. nih.govnih.govrsc.org
These methodologies are not only more environmentally friendly but also open up new avenues for creating diverse libraries of 4-methylisoquinolin-5-amine derivatives for further study.
| Green Chemistry Approach | Key Advantages | Relevance to this compound Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, often higher yields. nih.gov | Enables rapid synthesis of derivatives for screening and optimization. |
| Ultrasound-Assisted Synthesis | Increased reaction rates, improved yields, milder conditions. nih.govnih.gov | Provides an energy-efficient method for constructing the isoquinoline core. |
| Photoredox Catalysis | Uses visible light, operates under mild conditions, enables unique bond formations. nih.govresearchgate.netacs.org | Allows for novel functionalization of the isoquinoline ring system. |
| Recyclable Nanocatalysts | Reduces waste, lowers catalyst cost over time, easy separation. nih.govnih.gov | Improves the sustainability and cost-effectiveness of large-scale synthesis. |
Exploration of New Biological Targets and Therapeutic Areas
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities. rsc.orgnih.gov Derivatives of this compound are being actively investigated for their potential in various therapeutic areas beyond their established roles.
Emerging Therapeutic Applications:
Oncology: Researchers are exploring isoquinoline derivatives as inhibitors of novel cancer targets. This includes cyclin-dependent kinases (CDKs) like CDK2, which are crucial for cell cycle regulation, and other protein kinases involved in cancer signaling pathways. nih.govrsc.orgresearchgate.netnih.gov Another promising strategy is targeting inhibitor of apoptosis proteins (IAPs), which would make cancer cells more susceptible to cell death. nih.gov
Infectious Diseases: The isoquinoline core has shown promise in developing new agents against various pathogens, including antifungal and antiparasitic applications. researchgate.netacs.org
Metabolic Disorders: Recent studies have identified novel isoquinoline compounds as allosteric modulators of receptors like GLP-1R, which are important targets for the treatment of diabetes. nih.gov
Neurodegenerative Diseases: The neuroprotective potential of isoquinoline alkaloids is an area of growing interest, with research focused on targets related to inflammation and oxidative stress in the brain. researchgate.net
The exploration of these new therapeutic areas is often linked to the identification of novel molecular targets, moving beyond traditional enzymes to more complex systems.
Novel Biological Targets:
Protein-Protein Interactions (PPIs): Designing molecules that can disrupt specific PPIs is a challenging but potentially rewarding area of drug discovery.
Allosteric Modulation: Targeting allosteric sites on receptors and enzymes can offer greater selectivity and a more nuanced biological response compared to traditional active-site inhibitors. nih.gov
DNA and RNA G-quadruplexes: These complex nucleic acid structures are involved in key cellular processes and are being explored as novel targets for anticancer drugs.
Advanced Computational Approaches for Drug Design and Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. For this compound, these in silico methods are crucial for rationally designing derivatives with enhanced potency and selectivity for specific biological targets.
Key computational techniques being applied include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. It helps in understanding the binding mode and identifying key interactions, such as hydrogen bonds and π-π stacking, that are crucial for activity. nih.govnih.govnih.gov Docking studies have been used to model the interaction of quinoline-based compounds with targets like kinases (e.g., EGFR, VEGFR-2) and DNA. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of its stability and conformational changes. nih.govmdpi.comphyschemres.org This can help validate docking poses and understand the energetic factors driving binding.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, like CoMFA and CoMSIA, establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. physchemres.org These models generate contour maps that guide the design of new molecules with improved properties.
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. It can be used to screen virtual libraries for new potential hits. nih.gov
These computational approaches allow researchers to prioritize which derivatives of this compound to synthesize, saving significant time and resources in the laboratory. physchemres.org
| Computational Method | Application in Drug Design | Example Target for Isoquinoline Derivatives |
|---|---|---|
| Molecular Docking | Predicts binding pose and affinity of a ligand to a protein target. nih.gov | Kinase active sites (e.g., CDK2, EGFR). nih.govnih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms over time to assess complex stability. nih.govphyschemres.org | Validating the stability of an inhibitor within a kinase binding pocket. mdpi.com |
| 3D-QSAR | Relates 3D structural properties to biological activity to guide optimization. physchemres.org | Designing more potent anticancer styrylquinoline derivatives. physchemres.org |
| Pharmacophore Modeling | Identifies essential structural features for activity to screen for new scaffolds. nih.gov | Finding novel compounds with dual inhibitory potential against EGFR and VEGFR-2. nih.gov |
Development of this compound as a Building Block in Complex Chemical Synthesis
Beyond its direct use in medicinal chemistry, this compound is a valuable building block for constructing more complex molecular architectures. Its inherent functionality—a nucleophilic amino group and an aromatic ring system that can be further functionalized—makes it an ideal starting point for Diversity-Oriented Synthesis (DOS). cam.ac.uknih.govrsc.org
DOS aims to rapidly generate libraries of structurally diverse and complex small molecules from a common starting material. nih.gov this compound can serve as such a starting block, with its amino group providing a handle for a variety of chemical transformations.
Synthetic Strategies Employing this compound:
Multicomponent Reactions (MCRs): MCRs, such as the Ugi or Passerini reactions, combine three or more reactants in a single step to create complex products. mdpi.comrsc.org The amino group of this compound makes it a suitable component for these powerful reactions, allowing for the rapid incorporation of the isoquinoline scaffold into peptide-like structures or other complex frameworks.
Scaffold Decoration: The core isoquinoline ring can be "decorated" with various substituents using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the chemical space around the scaffold and optimize biological activity.
Annulation Reactions: The existing ring system can be used as a foundation to build additional fused rings, leading to novel polycyclic heterocyclic systems with unique three-dimensional shapes and properties. nih.govresearchgate.net
By using this compound as a versatile building block, chemists can efficiently access novel and complex molecules that would be difficult to synthesize by other means, accelerating the discovery of new materials and therapeutics. nih.gov
Q & A
Q. What are the established synthetic routes for 4-Methylisoquinolin-5-amine, and how are reaction conditions optimized?
The primary synthesis involves reacting 2-methylthiazole with chloroform in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). The reaction yields a crude mixture requiring purification. Key optimization parameters include temperature control (typically 50–80°C), stoichiometric ratios (excess chloroform to drive the reaction), and catalyst concentration to minimize side products like unreacted intermediates or isomers .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
Two methods are widely used:
- Crystallization : Dissolve the crude product in ethanol or water, followed by slow cooling to induce crystal formation. This method is cost-effective but may require multiple iterations to achieve >95% purity.
- Chromatography : Silica gel or alumina columns with polar solvents (e.g., acetonitrile/methanol gradients) resolve closely eluting impurities. This is preferred for small-scale, high-purity demands but is less scalable .
Q. What safety precautions are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis and purification to prevent inhalation of vapors.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or reactive agents like strong oxidizers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in yield or purity when scaling up synthesis?
Contradictions in yield often arise from heterogeneity in reaction conditions (e.g., inconsistent heating or mixing). Systematic optimization via Design of Experiments (DoE) is recommended:
- Vary parameters (temperature, catalyst load, solvent ratio) in a factorial design.
- Analyze outcomes using statistical tools (e.g., ANOVA) to identify critical factors.
- Validate scalability using pilot reactors with real-time monitoring (e.g., in situ FTIR for intermediate tracking) .
Q. What advanced analytical techniques validate the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., absence of 3-methylisoquinoline isomers). Key peaks: aromatic protons at δ 7.2–8.1 ppm and methyl groups at δ 2.5–2.7 ppm.
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. Mass spectrometry (ESI+) verifies molecular ion [M+H]⁺ at m/z 147.1 .
Q. What strategies improve the stability of this compound in formulation studies?
- Excipient Selection : Use non-polar binders (e.g., microcrystalline cellulose) to reduce hygroscopicity.
- Lyophilization : For injectable formulations, lyophilize with cryoprotectants (trehalose/mannitol) to prevent hydrolysis.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC to identify optimal packaging (e.g., amber glass vials with desiccants) .
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
- Molecular Docking : Screen derivatives against target receptors (e.g., kinase enzymes) using software like AutoDock Vina. Prioritize modifications at the 5-amine position for hydrogen bonding.
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with in vitro activity data to predict pharmacokinetic properties .
Methodological Considerations
Q. What are best practices for troubleshooting failed crystallization attempts?
- Solvent Screening : Test solvents with varying polarities (e.g., ethyl acetate, hexane, DCM) to identify optimal solubility gradients.
- Seeding : Introduce pure crystals to supersaturated solutions to nucleate growth.
- Anti-Solvent Addition : Gradually add a miscible anti-solvent (e.g., diethyl ether) to reduce solubility and induce crystallization .
Q. How should researchers address batch-to-batch variability in synthetic protocols?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to track reaction progress and adjust parameters dynamically.
- Quality-by-Design (QbD) : Define a design space for critical process parameters (CPPs) and critical quality attributes (CQAs) to ensure consistency .
Data Interpretation and Reporting
Q. How should conflicting bioactivity data from different studies be reconciled?
- Meta-Analysis : Use tools like Cochrane Review methods to assess heterogeneity (e.g., I² statistic) across studies. Adjust for variables like cell line differences or assay conditions .
- Experimental Replication : Repeat assays under standardized conditions (e.g., identical cell passages, reagent lots) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
